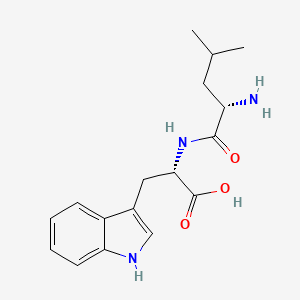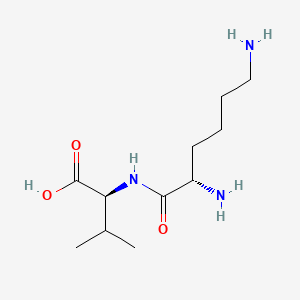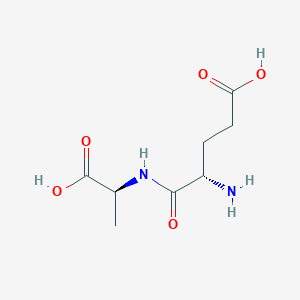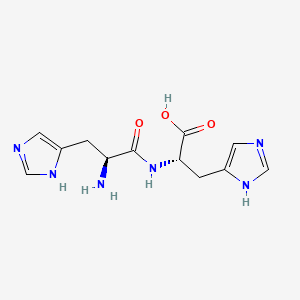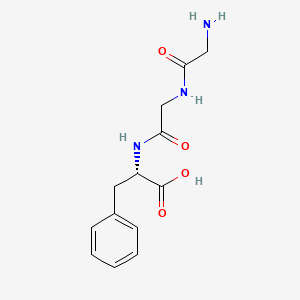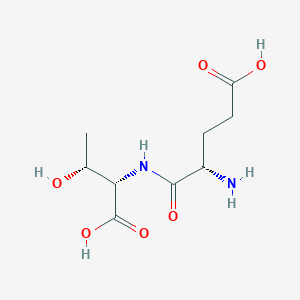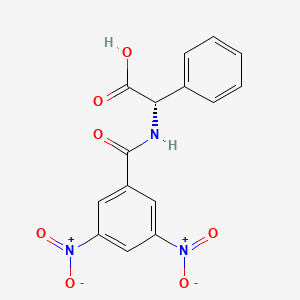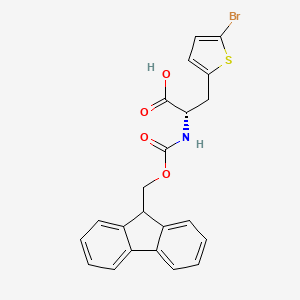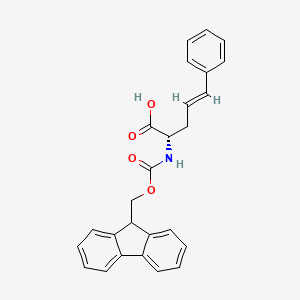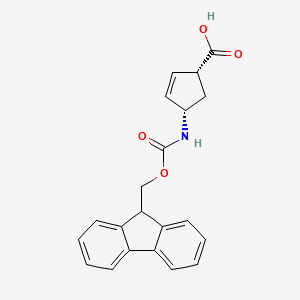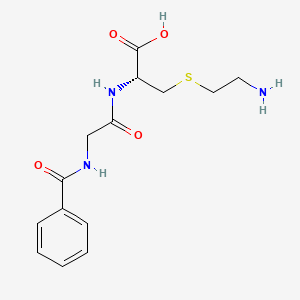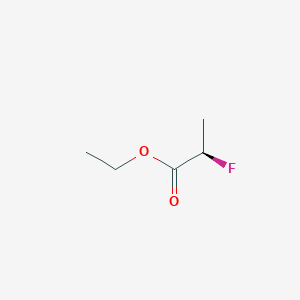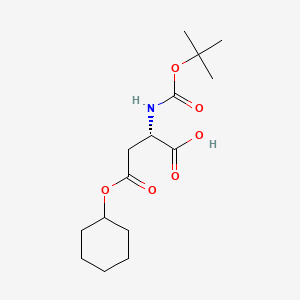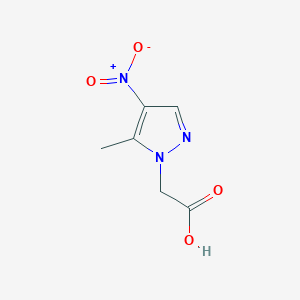
(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazoline derivatives, closely related to (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and their adsorption on mild steel surfaces obeys the Langmuir adsorption isotherm. Both experimental and theoretical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, support their use as mixed-type inhibitors (Lgaz et al., 2018).
Structural and Spectral Analysis
Research involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally similar to (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, focuses on combined experimental and theoretical studies. These studies include NMR, Fourier transform infrared spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such analyses provide insights into the molecular structure and properties of these compounds (Viveka et al., 2016).
Nitration Reactions
Various nitration reactions of pyrazole derivatives have been studied, revealing the formation of different nitro derivatives under specific conditions. This research is crucial in understanding the reactivity and transformation pathways of such compounds (Yakovlev et al., 2013).
Antimicrobial Activity
4-Nitroso and 4-diazopyrazole derivatives, which are structurally related to (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential in inhibiting the growth of various microorganisms, indicating their significance in the development of new antimicrobial agents (Daidone et al., 1992).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new pyrazole derivatives, including methods and outcomes. This includes the development of compounds with potential antimicrobial and antineoplastic activities, further highlighting the versatile applications of pyrazole-based compounds in medicinal chemistry (Raimondi et al., 2012).
Direcciones Futuras
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the pharmacological properties of pyrazole derivatives, including “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid”, and their potential applications in medicine and other fields.
Propiedades
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPATAJWIBDNQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


